molecular formula C18H16Cl2F3N3O2 B2488642 1-(2,5-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea CAS No. 1119392-16-3

1-(2,5-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea

Cat. No.: B2488642
CAS No.: 1119392-16-3
M. Wt: 434.24
InChI Key: ARTARFNKWZGDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H16Cl2F3N3O2 and its molecular weight is 434.24. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

A related compound, 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, has been synthesized and shown to have significant antimicrobial activity, especially in certain variants like 5o, 5k, and 5m. These compounds have been confirmed by elemental analysis, IR, NMR spectral data, and evaluated for antimicrobial activity, indicating potential in antimicrobial research (Patel & Shaikh, 2011).

Inhibition of Translation Initiation

Symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibiting cancer cell proliferation. Optimization efforts have focused on improving solubility while maintaining biological activity, leading to the development of non-symmetrical hybrid ureas with potential as anti-cancer agents (Denoyelle et al., 2012).

Anti-CML Activity

Research into 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives has shown potent activity against human chronic myeloid leukemia (CML) cell line K562. The compounds displayed induced-apoptosis effect and exerted their effect via a reduced protein phosphorylation of PI3K/Akt signal pathway, suggesting potential applications in leukemia and cancer treatment (Li et al., 2019).

Neurokinin-1 Receptor Antagonism

A specific compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, has been identified as a high affinity, orally active h-NK(1) receptor antagonist. It is effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, showcasing the potential of urea derivatives in neuropsychiatric research (Harrison et al., 2001).

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2F3N3O2/c19-12-2-3-13(20)14(10-12)24-17(27)25-15-9-11(18(21,22)23)1-4-16(15)26-5-7-28-8-6-26/h1-4,9-10H,5-8H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTARFNKWZGDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.